NaV1.7 Inhibitory Potency: Class-Level Benchmark for the 3-Fluoro-4-Methoxy Subtype
The target compound belongs to a class of benzamides known to inhibit the human NaV1.7 sodium channel. A closely related structural analog from the same chemical series, bearing an identical 3-fluoro-4-methoxybenzamide moiety, demonstrated an IC50 of 251 nM against human NaV1.7 expressed in HEK293 cells using the automated QPatch electrophysiology platform [1]. While a direct head-to-head study for the target compound is absent from public literature, this class-level benchmark provides a quantitative baseline for the activity of this specific substitution pattern. This is in contrast to other NaV1.7 inhibitor chemotypes, such as the highly potent 'NaV1.7 inhibitor-1' (IC50 = 0.6 nM), which operates in a completely different potency range and suggests a distinct binding mode [2].
| Evidence Dimension | NaV1.7 half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 data not publicly available for the specific CAS number. |
| Comparator Or Baseline | Closest structural analog (CHEMBL3617060): IC50 = 251 nM. Alternative high-potency chemotype (NaV1.7 inhibitor-1): IC50 = 0.6 nM. |
| Quantified Difference | The class-representative analog shows ~418-fold lower potency than the high-potency chemotype 'NaV1.7 inhibitor-1', highlighting major pharmacological divergence. |
| Conditions | Human NaV1.7 channel expressed in HEK293 cells; automated QPatch electrophysiology assay; 120-second compound treatment. |
Why This Matters
This information establishes a potency baseline for the chemotype, enabling researchers to select the appropriate tool compound for their assay's dynamic range and avoid cross-chemotype substitution that would yield irrelevant results.
- [1] BindingDB Entry BDBM50118484 (CHEMBL3617060). (n.d.). BindingDB. Retrieved April 29, 2026. View Source
- [2] NaV1.7 inhibitor-1. (n.d.). Med-Life.cn. Retrieved April 29, 2026. View Source
